molecular formula C14H12N2O4 B4925345 2-methoxy-N-(4-nitrophenyl)benzamide

2-methoxy-N-(4-nitrophenyl)benzamide

Cat. No. B4925345
M. Wt: 272.26 g/mol
InChI Key: GERRYEXXFINHTN-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. MNBA is a derivative of benzamide and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-nitrophenyl)benzamide is not well understood. However, it is believed that 2-methoxy-N-(4-nitrophenyl)benzamide interacts with proteins and enzymes through hydrogen bonding and electrostatic interactions. 2-methoxy-N-(4-nitrophenyl)benzamide has been shown to bind to the active site of carbonic anhydrase and inhibit its activity.
Biochemical and Physiological Effects:
2-methoxy-N-(4-nitrophenyl)benzamide has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biochemical and physiological systems are not well understood. 2-methoxy-N-(4-nitrophenyl)benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(4-nitrophenyl)benzamide in lab experiments is its fluorescent properties, which make it a useful probe for the detection of zinc ions in biological samples. Additionally, 2-methoxy-N-(4-nitrophenyl)benzamide is relatively easy to synthesize and purify. However, one limitation of using 2-methoxy-N-(4-nitrophenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 2-methoxy-N-(4-nitrophenyl)benzamide in scientific research. One potential application is the use of 2-methoxy-N-(4-nitrophenyl)benzamide as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, 2-methoxy-N-(4-nitrophenyl)benzamide could be used as a ligand in the synthesis of metal-organic frameworks for drug delivery applications. Further studies are needed to fully understand the mechanism of action of 2-methoxy-N-(4-nitrophenyl)benzamide and its effects on biochemical and physiological systems.

Scientific Research Applications

2-methoxy-N-(4-nitrophenyl)benzamide has been used in various scientific research studies, including its use as a fluorescent probe for the detection of zinc ions in biological samples. 2-methoxy-N-(4-nitrophenyl)benzamide has also been used to study the binding properties of various proteins and enzymes, including carbonic anhydrase and trypsin. Additionally, 2-methoxy-N-(4-nitrophenyl)benzamide has been used as a ligand in the synthesis of metal-organic frameworks for gas storage and separation applications.

properties

IUPAC Name

2-methoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-5-3-2-4-12(13)14(17)15-10-6-8-11(9-7-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERRYEXXFINHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-nitrophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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